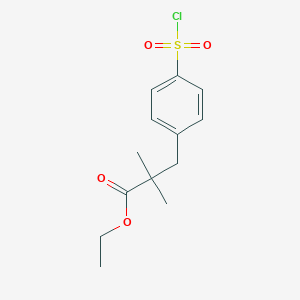

![molecular formula C16H27N3O4S B016541 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid CAS No. 72040-64-3](/img/structure/B16541.png)

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

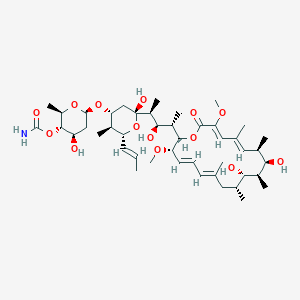

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in various biochemical pathways . In medicine, it is explored for its potential therapeutic effects . In industry, it is used in the production of various chemical products .

Mécanisme D'action

Target of Action

The primary target of this compound is Streptavidin , a protein produced by the bacterium Streptomyces avidinii . Streptavidin has a high affinity for biotin, a vitamin that plays a key role in various metabolic processes.

Mode of Action

Given its structural similarity to biotin and its interaction with streptavidin , it’s plausible that it may interfere with biotin-dependent processes by binding to Streptavidin.

Analyse Biochimique

Biochemical Properties

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including streptavidin, a protein known for its high affinity for biotin . This interaction is essential for many biochemical assays and diagnostic applications. The compound’s ability to bind tightly to streptavidin makes it a valuable tool in molecular biology and biochemistry.

Cellular Effects

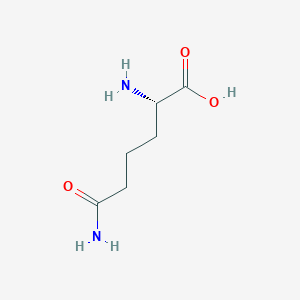

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with biotin-dependent carboxylases affects fatty acid synthesis and amino acid metabolism . This compound can modulate cellular functions by altering the activity of these enzymes, thereby impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a coenzyme for carboxylase enzymes, facilitating the transfer of carbon dioxide in metabolic reactions . This binding interaction is crucial for the activation or inhibition of these enzymes, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance metabolic functions by acting as a coenzyme for carboxylases . At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of normal metabolic processes. These threshold effects are critical for determining safe and effective dosage levels in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid synthesis and amino acid metabolism . It interacts with enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase, which are essential for the biosynthesis of fatty acids and glucose metabolism. These interactions highlight the compound’s role in maintaining metabolic homeostasis.

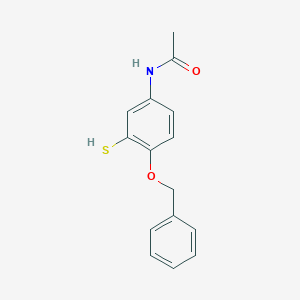

Méthodes De Préparation

La préparation de l'Acide 6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoïque implique plusieurs voies synthétiques et conditions de réaction. Une méthode courante implique la réaction de l'acide hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoïque avec des dérivés d'acide hexanoïque dans des conditions spécifiques . Les méthodes de production industrielle peuvent impliquer des synthèses à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L'Acide 6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoïque subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications de la Recherche Scientifique

Ce composé a un large éventail d'applications dans la recherche scientifique. En chimie, il est utilisé comme brique de construction pour la synthèse de molécules plus complexes . En biologie, il est étudié pour son rôle potentiel dans diverses voies biochimiques . En médecine, il est exploré pour ses effets thérapeutiques potentiels . Dans l'industrie, il est utilisé dans la production de divers produits chimiques .

Mécanisme d'Action

Le mécanisme d'action de l'Acide 6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques . Il peut se lier à certaines protéines ou enzymes, modulant leur activité et conduisant à divers effets biologiques . Les cibles moléculaires et les voies exactes impliquées sont encore en cours d'investigation .

Comparaison Avec Des Composés Similaires

L'Acide 6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoïque est unique par rapport à d'autres composés similaires en raison de sa structure chimique et de ses propriétés spécifiques . Les composés similaires comprennent d'autres dérivés de la biotine et des thiénoimidazolidines . Ces composés partagent certaines similitudes structurales mais peuvent différer dans leur réactivité chimique et leur activité biologique .

Propriétés

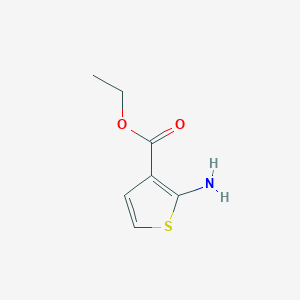

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUGHZFPFWNUQT-HUBLWGQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332237 | |

| Record name | Biotin-X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72040-64-3 | |

| Record name | 6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72040-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin-X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)